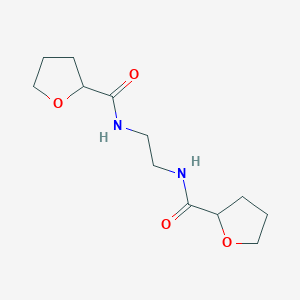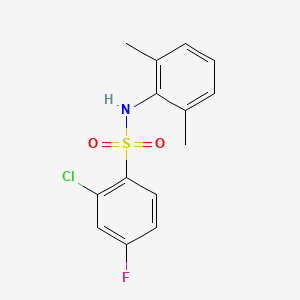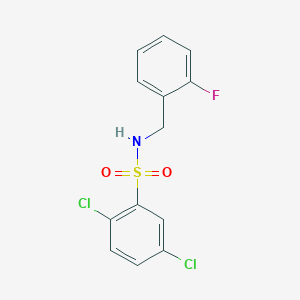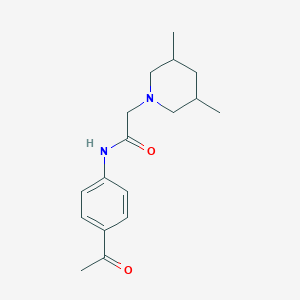![molecular formula C17H17ClN4O2 B10973761 3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10973761.png)
3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of chlorophenyl, imidazole, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the imidazole and oxazole intermediates, followed by their coupling with the chlorophenyl group under specific reaction conditions. Common reagents used in these reactions include various chlorinating agents, bases, and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases and acids to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
3-(2-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
Imidazo[1,2-a]pyrimidine: Widely used in medicinal chemistry for its diverse biological activities.
Uniqueness
3-(2-CHLOROPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17ClN4O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2/c1-12-15(16(21-24-12)13-5-2-3-6-14(13)18)17(23)20-7-4-9-22-10-8-19-11-22/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,20,23) |
InChI Key |
NVFOBWFIHYMWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B10973679.png)
![2-{[3-(Cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10973686.png)
![4-{[(3-chlorophenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10973688.png)

![2-[(3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10973694.png)

![3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973714.png)
![4-cyano-N,N,3-trimethyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2-carboxamide](/img/structure/B10973719.png)


![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10973742.png)


![methyl (2E)-2-(3,4-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973762.png)
